(S)-2-Amino-2-methylpent-4-ynoic acid
Overview
Description
(S)-2-Amino-2-methylpent-4-ynoic acid is an organic compound with a unique structure characterized by an amino group, a methyl group, and a pent-4-ynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-methylpent-4-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored to maintain the desired stereochemistry and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-methylpent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation techniques.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
(S)-2-Amino-2-methylpent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-methylpent-4-ynoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity or inhibition of specific protein functions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: (S)-2-Amino-2-methylpent-4-ynoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an alkyne group. Similar compounds include:
®-2-Amino-2-methylpent-4-ynoic acid: The enantiomer with different stereochemistry.
2-Amino-2-methylpentanoic acid: Lacks the alkyne group, leading to different chemical properties.
2-Amino-3-methylbutanoic acid: A shorter chain analog with different reactivity.
Uniqueness: The presence of the alkyne group in this compound provides unique reactivity, making it a valuable compound for various synthetic and research applications.
Biological Activity
(S)-2-Amino-2-methylpent-4-ynoic acid, also known as an alkynylated amino acid, is a compound that has garnered significant interest in biochemical and pharmacological research due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a carboxylic acid group, and a terminal alkyne. Its molecular formula is , with a molecular weight of approximately 113.16 g/mol. The compound's structure allows it to mimic natural amino acids, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves chiral catalysts to ensure the correct stereochemistry. Common methods include:
- Alkylation of Precursors : Starting from simpler amino acids or derivatives.
- Reductive Amination : Introducing the amino group under controlled conditions.
- Sonogashira Coupling Reactions : Used for functionalizing the alkyne moiety.
These methods are optimized for yield and purity, often employing solvents like dichloromethane or ethanol.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as aldose reductase (ALR), which plays a critical role in glucose metabolism and is linked to diabetic complications. Studies indicate that derivatives of this compound exhibit high selectivity towards ALR2 over ALR1, making them potential candidates for diabetes-related therapies .
- Protein Interactions : It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in various biological assays:
- Aldose Reductase Inhibition : Derivatives synthesized via Sonogashira reactions showed IC50 values indicating potent inhibition of ALR2, which is crucial for managing diabetic complications .
- Neurotransmitter Synthesis : The compound has been investigated for its role in neurotransmitter pathways, potentially affecting mood and cognitive functions .
Case Studies
- Diabetes Research : A study involving diabetic mouse models demonstrated that this compound derivatives significantly reduced hyperglycemia by inhibiting aldose reductase activity, thus mitigating complications associated with diabetes .
- Cancer Therapeutics : Preliminary findings suggest that the compound may have anticancer properties due to its ability to interfere with metabolic pathways in cancer cells, warranting further investigation into its therapeutic potential.
Comparative Analysis
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Contains an alkyne group | Selective inhibitor of aldose reductase |
2-Amino-5-fluoro-2-methylpentanoic acid | Fluorinated derivative | Investigated as a PET imaging agent |
(R)-2-Amino-2-methylpent-4-ynoic acid | Enantiomer with different stereochemistry | Potentially different biological activities |
Properties
IUPAC Name |
(2S)-2-amino-2-methylpent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBNDYYRTZBHAN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC#C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679815 | |
Record name | (2S)-2-Amino-2-methylpent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231709-27-5 | |
Record name | (2S)-2-Amino-2-methyl-4-pentynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Amino-2-methylpent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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